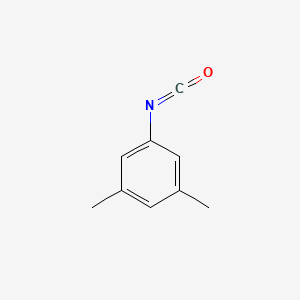

3,5-Dimethylphenyl isocyanate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-isocyanato-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSGDHNHQAJZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202474 | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54132-75-1 | |

| Record name | 3,5-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54132-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054132751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-xylyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethylphenyl Isocyanate: A Technical Guide to Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3,5-Dimethylphenyl isocyanate, a versatile chemical intermediate. It details the compound's chemical structure, physicochemical properties, synthesis, and core reactivity with key nucleophiles. Special emphasis is placed on its applications in chemical synthesis and the development of analytical materials. This guide includes structured data tables, detailed experimental protocols, and workflow diagrams to support researchers in its practical application and safety management.

Chemical Structure and Properties

This compound, also known as isocyanic acid 3,5-dimethylphenyl ester or 3,5-xylyl isocyanate, is an aromatic isocyanate.[1][2] Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 3 and 5, and an isocyanate (-N=C=O) functional group at position 1. The isocyanate group is highly electrophilic and is the center of the molecule's reactivity.

The chemical formula is C₉H₉NO, and it has a molecular weight of approximately 147.17 g/mol .[2][3] It is typically a colorless to yellow liquid under standard conditions and is sensitive to moisture and heat.[1][4]

Physicochemical and Identification Data

The key properties and identifiers for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | [2][3] |

| Molecular Weight | 147.17 g/mol | [3] |

| CAS Number | 54132-75-1 | [1][2][3] |

| EC Number | 258-987-0 | [3] |

| Appearance | Colorless to yellow clear liquid | [1] |

| Density | 1.045 g/mL at 25 °C | [3][4] |

| Boiling Point | 205 °C | [4] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [3] |

| Refractive Index (n20/D) | 1.528 | [3][4] |

| Vapor Pressure | 0.2 psi at 20 °C | [3] |

| Solubility | Hydrolyzes in water | [4][5] |

| SMILES String | Cc1cc(C)cc(c1)N=C=O | [3] |

| InChI Key | DZSGDHNHQAJZCO-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound

The most common industrial and laboratory method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary amine.[6] For this compound, the precursor is 3,5-dimethylaniline (B87155). The reaction is typically performed using phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate).[7]

Caption: Synthesis workflow for this compound via phosgenation.

Experimental Protocol: Synthesis from 3,5-Dimethylaniline

This protocol is adapted from a general procedure for isocyanate synthesis using triphosgene.[7]

Materials:

-

3,5-Dimethylaniline (1.0 eq)

-

Triphosgene (1.1 eq relative to the amine)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N), anhydrous

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Reagent Preparation: In the flask, dissolve triphosgene (1.1 eq) in anhydrous DCM (approx. 2.5 mL per mmol of amine).

-

Amine Addition: Separately, dissolve 3,5-dimethylaniline (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution at room temperature over 30 minutes.

-

Cooling and Base Addition: Cool the reaction mixture to -35 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

-

Add anhydrous triethylamine (Et₃N) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2 hours.

-

Workup: Remove the solvent under reduced pressure (rotary evaporation).

-

Purification: The resulting slurry can be purified by vacuum distillation to yield the final product, this compound, as a colorless liquid.[7]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic carbon atom of the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack. The presence of two electron-donating methyl groups on the phenyl ring slightly reduces the reactivity compared to unsubstituted phenyl isocyanate, but it remains a highly reactive compound.[8][9]

Key reactions involve nucleophiles such as alcohols, amines, and water.[6][10]

Caption: General reactivity pathways for this compound.

Reaction with Alcohols: Urethane Formation

Isocyanates react with alcohols to form urethanes (also known as carbamates). This is a fundamental reaction in polyurethane chemistry.[11][12] The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon.[13]

Reaction: Ar-N=C=O + R'-OH → Ar-NH-C(=O)-O-R' (where Ar = 3,5-Dimethylphenyl)

The reaction rate can be influenced by steric hindrance on the alcohol and the electronic properties of the isocyanate.[11] Primary alcohols are generally more reactive than secondary alcohols.[11]

Reaction with Amines: Urea Formation

The reaction of isocyanates with primary or secondary amines is typically very rapid and results in the formation of substituted ureas.[6][14] This reaction is often faster than the reaction with alcohols.

Reaction: Ar-N=C=O + R'R''NH → Ar-NH-C(=O)-NR'R'' (where Ar = 3,5-Dimethylphenyl)

Reaction with Water: Hydrolysis

This compound is moisture-sensitive and reacts with water.[4] The initial reaction forms an unstable carbamic acid, which then decomposes to produce the corresponding primary amine (3,5-dimethylaniline) and carbon dioxide gas.[6]

Reaction: Ar-N=C=O + H₂O → [Ar-NH-C(=O)-OH] → Ar-NH₂ + CO₂ (where Ar = 3,5-Dimethylphenyl)

This reaction is important to consider during storage and handling, as the release of CO₂ can cause pressure buildup in sealed containers.

Applications in Research and Development

While isocyanates are broadly used in the polymer industry for coatings, foams, and adhesives,[8] this compound has specific applications in more specialized areas of research.

-

Chiral Chromatography: A significant application is its use as a derivatizing agent for creating chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC).[5][15] It is reacted with polysaccharides like cellulose (B213188) or cyclodextrins. The resulting 3,5-dimethylphenylcarbamate derivatives provide the necessary chirality and interaction sites for separating enantiomers.

-

Pharmaceutical Research: Isocyanates are reactive handles used in the synthesis of complex molecules. In drug development, the urea and carbamate (B1207046) linkages formed from isocyanates are present in various bioactive compounds.[16] The specific structure of this compound can be used to introduce a substituted aryl moiety to fine-tune the steric and electronic properties of a lead compound.[16]

Caption: Workflow for the application of this compound in CSPs.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

| Spectroscopy Type | Key Features and Expected Values | Reference(s) |

| Infrared (IR) | A very strong, characteristic absorption band for the isocyanate (-N=C=O) group is expected around 2250-2275 cm⁻¹. Other bands would correspond to aromatic C-H and C=C stretching. | [2][17] |

| ¹H NMR | Expected signals (in CDCl₃): A singlet for the two equivalent methyl (-CH₃) groups around δ 2.3 ppm. Two signals for the aromatic protons: a singlet for the proton at C2 and C6, and a singlet for the proton at C4, appearing in the aromatic region (δ 6.8-7.2 ppm). The relative integration would be 6H (methyls) to 3H (aromatic). | [18][19] |

| ¹³C NMR | Expected signals: A signal for the isocyanate carbon around δ 125-135 ppm. Signals for the methyl carbons around δ 21 ppm. Four signals for the aromatic carbons in the δ 120-140 ppm range. | [18][19] |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z = 147. Fragmentation patterns would involve the loss of the NCO group or other characteristic cleavages. | [2][17] |

*Note: Specific NMR shift values are estimations based on the structure and data for similar compounds like 3,5-dimethylphenol (B42653) and other anilines. Actual values should be confirmed experimentally.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

Hazard Summary:

-

Toxicity: Toxic if swallowed and fatal if inhaled.[1][20][21]

-

Irritation: Causes serious eye irritation and skin irritation.[3][20][21]

-

Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer).[3][22] Persons previously sensitized to isocyanates may have cross-sensitization reactions.[22]

-

Other Hazards: It is a combustible liquid and a lachrymator (causes tearing).[1][20]

Handling and Storage Recommendations:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3][20] For operations with a risk of inhalation, a suitable respirator (e.g., type ABEK filter) is mandatory.[3][23]

-

Storage: Store in a cool, dry, well-ventilated place (refrigerated at 2-8°C is recommended).[3][20] Keep the container tightly closed and under an inert gas (e.g., nitrogen) to protect from moisture.[1] Keep away from heat, sparks, and open flames.[20]

-

Spills: In case of a spill, evacuate the area. Use an inert absorbent material for cleanup and dispose of it as hazardous waste. Do not use water.[20][23]

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant.[1]

References

- 1. This compound | 54132-75-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound 99 54132-75-1 [sigmaaldrich.com]

- 4. store.p212121.com [store.p212121.com]

- 5. This compound | 54132-75-1 [chemicalbook.com]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. sanyingpu.com [sanyingpu.com]

- 9. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non Pulmonary Effects of Isocyanates | Basicmedical Key [basicmedicalkey.com]

- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 12. researchgate.net [researchgate.net]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. researchgate.net [researchgate.net]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 17. This compound [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. 3,5-Dimethylphenol(108-68-9) 1H NMR [m.chemicalbook.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. tcichemicals.com [tcichemicals.com]

- 22. multimedia.3m.com [multimedia.3m.com]

- 23. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylphenyl Isocyanate from 3,5-Dimethylaniline

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylphenyl isocyanate from its precursor, 3,5-dimethylaniline (B87155). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate a thorough understanding and replication of the process.

Introduction

This compound is a valuable chemical intermediate with applications in the synthesis of a variety of organic compounds, including pharmaceuticals and materials for chiral chromatography.[1] Its synthesis from 3,5-dimethylaniline is a key process for obtaining this versatile reagent. This guide focuses on the most established and documented method for this conversion: the reaction with phosgene (B1210022) or its safer equivalents.

Synthesis Methodology: Phosgenation

The most common industrial and laboratory-scale synthesis of aryl isocyanates involves the reaction of the corresponding aniline (B41778) with phosgene (COCl₂) or a phosgene equivalent like diphosgene or triphosgene (B27547) (bis(trichloromethyl) carbonate).[2][3] This method is favored for its high efficiency and yield.

The reaction proceeds through the formation of an intermediate N-phenylcarbamoyl chloride, which upon heating, eliminates hydrogen chloride to yield the isocyanate. To mitigate the hazards associated with the highly toxic phosgene gas, solid phosgene (triphosgene) is often used as a safer alternative.[4][5][6]

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound from 3,5-dimethylaniline using phosgene equivalents.

| Parameter | Value | Method | Reference |

| Yield | 91.04% | Solid Phosgene in 1,2-dichloroethane | [4] |

| 62% | Triphosgene in Dichloromethane | [5] | |

| Purity | 98.56% (HPLC) | Solid Phosgene in 1,2-dichloroethane | [4] |

| >98.0% (GC) | Not Specified | ||

| 99% | Not Specified | ||

| Molecular Weight | 147.17 g/mol | --- | [7] |

| Density | 1.045 g/mL at 25 °C | --- | [1] |

| Refractive Index | n20/D 1.528 | --- | [1] |

| Boiling Point | Not Specified | --- | --- |

| Melting Point | Not Specified | --- | --- |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis using Solid Phosgene in 1,2-Dichloroethane

This protocol is adapted from a patented procedure and offers a high yield.[4]

Materials:

-

3,5-Dimethylaniline (26.7g)

-

Solid Phosgene (Triphosgene) (29.7g)

-

1,2-Dichloroethane (200mL total)

Procedure:

-

Dissolve 26.7g of 3,5-dimethylaniline in 100mL of 1,2-dichloroethane.

-

In a separate flask, dissolve 29.7g of solid phosgene in 100mL of 1,2-dichloroethane.

-

Cool the solid phosgene solution to 0-5°C with constant stirring.

-

Slowly add the 3,5-dimethylaniline solution dropwise to the cooled solid phosgene solution.

-

After the addition is complete, heat the reaction mixture to 75-80°C and reflux for 4 hours.

-

After the reaction, remove the solvent by distillation.

-

The crude product is then purified by vacuum distillation to yield this compound.

Protocol 2: Synthesis using Triphosgene in Dichloromethane

This protocol provides an alternative procedure using a different solvent and base.[5]

Materials:

-

3,5-Dimethylaniline (20 mmol)

-

Triphosgene (22 mmol)

-

Dichloromethane (DCM) (60 mL total)

-

Triethylamine (B128534) (Et₃N) (6 mL)

Procedure:

-

To a stirred solution of triphosgene (22 mmol) in 50 mL of DCM, add a solution of 3,5-dimethylaniline (20 mmol) in 10 mL of DCM dropwise.

-

After 30 minutes, cool the mixture to -35°C.

-

Add triethylamine (6 mL) dropwise to the cooled mixture.

-

Allow the mixture to warm to room temperature slowly and continue stirring for 2 hours.

-

Remove the solvent under vacuum.

-

The resulting slurry is then partially distilled to afford the this compound as a colorless liquid.

Synthesis Pathway and Workflow Visualization

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Caption: General experimental workflow for the synthesis process.

Phosgene-Free Alternatives

While phosgenation is the most direct route, research into phosgene-free synthesis of isocyanates is ongoing due to the hazardous nature of phosgene.[2][3][8] Alternative methods include:

-

Curtius Rearrangement: This involves the thermal decomposition of an acyl azide, which can be derived from the corresponding carboxylic acid.

-

Lossen Rearrangement: This method utilizes the rearrangement of a hydroxamic acid derivative.

-

Carbonylation Reactions: Catalytic carbonylation of nitroaromatics or amines with carbon monoxide presents another pathway.[3]

-

Dimethyl Carbonate (DMC) Method: DMC can be used as a less hazardous carbonylating agent, though it often requires more forcing reaction conditions.[2][3]

These methods, while offering safety advantages, may involve more steps or require specific catalysts and conditions that are not as universally applicable as the phosgene-based approach for this specific target molecule.

Conclusion

The synthesis of this compound from 3,5-dimethylaniline is most efficiently achieved through phosgenation, with solid phosgene (triphosgene) being a safer and more manageable reagent. The provided protocols offer high yields and purity, making them suitable for both laboratory and potential scale-up applications. While phosgene-free alternatives exist, their application to this specific synthesis requires further development to match the efficiency of the established methods. This guide provides the necessary technical details for the successful synthesis and understanding of this important chemical intermediate.

References

- 1. This compound | 54132-75-1 [chemicalbook.com]

- 2. publications.iupac.org [publications.iupac.org]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound [webbook.nist.gov]

- 8. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5-Dimethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylphenyl isocyanate (CAS Number 54132-75-1), a versatile reagent in organic synthesis and material science. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, key applications, and safety information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is a member of the isocyanate family, characterized by the reactive -N=C=O functional group. This functional group makes it a valuable synthon for the introduction of a 3,5-dimethylphenylcarbamoyl moiety, which is particularly useful in the development of chiral stationary phases for chromatography.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54132-75-1 | [5][6][7][8] |

| Molecular Formula | C9H9NO | [1][6][7] |

| Molecular Weight | 147.17 g/mol | [5][6][7] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Density | 1.045 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.528 | [3][5] |

| Vapor Pressure | 0.2 psi at 20 °C | [4][5] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [4][5] |

| Storage Temperature | 2-8°C | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

| Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isocyanate (-N=C=O) group is typically observed around 2250-2275 cm⁻¹. Aromatic C-H stretching and bending vibrations are also present. | [6] |

| Mass Spectrometry (MS) | The NIST WebBook provides the mass spectrum (electron ionization) for this compound. | [6] |

Synthesis of this compound

A common method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline (B41778) with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547).

Experimental Protocol: Synthesis from 3,5-Dimethylaniline (B87155)

This protocol is based on a general procedure for the synthesis of isocyanates using triphosgene.[9]

Materials:

-

3,5-Dimethylaniline

-

Triphosgene

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (B128534) (Et3N), anhydrous

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve triphosgene (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to -35 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

-

Slowly add a solution of 3,5-dimethylaniline (1.0 equivalent) in anhydrous DCM to the cooled triphosgene solution via the dropping funnel over 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at -35 °C for an additional 30 minutes.

-

Slowly add anhydrous triethylamine (3.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

The reaction mixture can be filtered to remove the triethylammonium (B8662869) chloride salt.

-

The solvent is removed under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure to yield a colorless liquid.[9]

References

- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 54132-75-1 [chemicalbook.com]

- 4. This compound 99 54132-75-1 [sigmaaldrich.com]

- 5. 3,5-二甲基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound - High purity | EN [georganics.sk]

- 9. rsc.org [rsc.org]

3,5-Dimethylphenyl isocyanate material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 3,5-Dimethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes and should not be used as a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a certified supplier. Always refer to the manufacturer's official SDS before handling this chemical.

Chemical Identification and Properties

This compound (CAS No: 54132-75-1) is an organic compound used in various chemical syntheses, including as a linking agent for oligosaccharides and cyclodextrins in the preparation of chiral stationary phases for chromatography.[1][2] Its reactivity, primarily due to the isocyanate functional group, necessitates careful handling and a thorough understanding of its safety profile.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is critical for designing experiments, understanding its behavior in various conditions, and planning for safe storage and handling.

| Property | Value | Source(s) |

| CAS Number | 54132-75-1 | [3][4][5] |

| EC Number | 258-987-0 | [3][4][6] |

| Molecular Formula | C₉H₉NO | [5][7][8] |

| Molecular Weight | 147.17 g/mol | [3][4][5][8] |

| Appearance | Colorless to yellow/orange clear liquid | [8][9] |

| Boiling Point | 205 °C; 75 °C at 5 mmHg | [7][8] |

| Density | 1.045 g/mL at 25 °C | [3][4][7][8] |

| Refractive Index (n20/D) | 1.528 | [3][4][7][8] |

| Vapor Pressure | 0.2 psi at 20 °C | [3][4][8] |

| Flash Point | 83 °C (181°F) - Closed Cup; 84 °C (183.2°F) - Closed Cup | [3][7] |

| Solubility | Hydrolyzes in water | [1][7][8] |

| Sensitivity | Moisture Sensitive | [7][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is acutely toxic if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[6] The signal word for this chemical is "Danger".[3][6]

GHS Hazard Classification

The following table summarizes the GHS classification for this compound.

| Hazard Class | Category | Hazard Statement (H-phrase) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: TCI Chemicals Safety Data Sheet[6] Note: Some suppliers may list additional classifications based on their data, such as Acute Toxicity, Dermal, Category 4 (H312) and Respiratory/Skin Sensitization, Category 1 (H334/H317).[3][4]

GHS Pictograms and Logical Relationships

The hazards associated with this compound are communicated through specific GHS pictograms. The logical flow from the chemical's intrinsic properties to the required safety warnings is depicted below.

Caption: Logical flow from chemical identity to GHS hazard communication elements.

Toxicological Information and Experimental Protocols

While specific toxicological studies for this compound are not publicly available in the reviewed literature, the GHS classifications are based on standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) guidelines. The assessment indicates the substance is toxic upon single ingestion or short-term inhalation.[6] Information regarding carcinogenicity, germ cell mutagenicity, and reproductive toxicity is currently unavailable.[6]

General Experimental Methodologies

The following sections describe the likely methodologies used to determine the toxicological profile of this substance.

Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method): This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

-

Animal Model: Typically, female rats are used.[10] Animals are fasted prior to dosing.

-

Dosing: The test substance is administered in a stepwise procedure using a defined starting dose (e.g., 5, 50, 300, or 2000 mg/kg body weight).[10] A group of three animals is used for each step.

-

Observation: The absence or presence of compound-related mortality is observed. Depending on the outcome, the dose for the next step is either increased or decreased.

-

Endpoint: The primary endpoint is mortality. Animals are observed for up to 14 days for signs of toxicity.[10] The substance is then classified into a GHS category based on the dose at which mortality is observed.

Skin Irritation (OECD TG 404: Acute Dermal Irritation/Corrosion): This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Animal Model: The albino rabbit is the preferred species.[6][8]

-

Application: A single dose (0.5 mL for liquids) of the test substance is applied to a small patch of shaved skin (approx. 6 cm²).[8] The site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[8]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[5]

-

Endpoint: The reactions are scored based on a standardized scale. The substance is classified as an irritant if the scores exceed a certain threshold and the effects are reversible within a 14-day observation period.[8]

Eye Irritation (OECD TG 405: Acute Eye Irritation/Corrosion): This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Animal Model: Healthy, young adult albino rabbits are used.[9][11]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[9] The other eye remains untreated and serves as a control.[7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[9] Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).[7]

-

Endpoint: Lesions are scored, and the substance is classified based on the severity and reversibility of the observed effects over a 21-day period.[7]

Specific Target Organ Toxicity - Single Exposure (STOT-SE), Respiratory Irritation: This classification is based on evidence that a substance can cause respiratory irritation, which is a reversible, functional impairment.[2][12]

-

Evidence Source: Classification is primarily based on reliable human data (e.g., occupational exposure reports) showing symptoms like cough, pain, and breathing difficulties.[2]

-

Animal Studies: In the absence of human data, animal studies can be used. These studies typically involve inhalation exposure, where animals are observed for clinical signs of respiratory distress. Histopathological examination of the respiratory tract may also be conducted.

-

Endpoint: The key effect is functional impairment of the respiratory tract.[2] The substance is classified under STOT-SE Category 3 for this effect.[12]

Safe Handling and Emergency Procedures

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Handling and Storage

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood or a closed system with appropriate exhaust ventilation.[6] Prevent the generation of vapor or mist.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[3][6] If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[4]

-

Storage: Store in a tightly closed container in a refrigerator (2-8°C).[3][4][8] The storage area should be well-ventilated and locked.[6] Protect from moisture and keep under an inert gas.[6]

-

Incompatibilities: Keep away from heat, sparks, open flames, and oxidizing agents.[1][6]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[6][9]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin thoroughly with plenty of soap and water.[11] If skin irritation occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] Immediately call a doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][9]

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is a critical step in the risk assessment process before handling this chemical.

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Conclusion

This compound is a valuable reagent with significant hazards that demand respect and careful management. Its acute toxicity, coupled with its irritant properties, requires that all handling be performed within controlled environments by trained personnel. By understanding its chemical properties, toxicological profile, and the necessary safety precautions outlined in this guide and the official SDS, researchers can mitigate risks and ensure a safe laboratory environment.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. schc.org [schc.org]

- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. scribd.com [scribd.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. STOT – the new hazard category by GHS classification - GeSi [gesi.de]

Navigating the Solubility of 3,5-Dimethylphenyl Isocyanate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethylphenyl isocyanate in various organic solvents. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes available data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Topic: Solubility Profile of this compound

This compound is an aromatic isocyanate featuring a benzene (B151609) ring substituted with two methyl groups and an isocyanate functional group. Its molecular structure lends it a predominantly non-polar character, which largely dictates its solubility in organic solvents. While specific quantitative solubility data is not extensively available in public literature, a qualitative understanding can be derived from its physicochemical properties and by analogy to similar aromatic isocyanates.

General Solubility Principles

The solubility of this compound is governed by the "like dissolves like" principle. As a relatively non-polar aromatic compound, it is expected to exhibit good solubility in non-polar and moderately polar aprotic solvents. The isocyanate group (-N=C=O) is highly reactive towards protic solvents, particularly those containing hydroxyl or amine groups. This reactivity can lead to the formation of urethanes (with alcohols) or ureas (with amines), and it readily hydrolyzes in the presence of water.[1][2] Therefore, when considering solubility, it is crucial to distinguish between true dissolution and solvent reaction.

Data on Solubility

Direct quantitative solubility data for this compound is scarce. However, based on its chemical nature and information for analogous compounds like Toluene Diisocyanate (TDI), a general solubility profile can be inferred. The following table summarizes the available qualitative and comparative solubility information.

| Solvent Classification | Solvent Example | Expected Solubility of this compound | Comparative Solubility of Toluene Diisocyanate (TDI) |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Soluble in benzene[3] |

| Ketones | Acetone | Soluble | Soluble in acetone[3] |

| Ethers | Diethyl ether | Soluble | Miscible with ether[3] |

| Chlorinated Hydrocarbons | Dichloromethane, Carbon Tetrachloride | Soluble | Miscible with carbon tetrachloride[3] |

| Esters | Ethyl acetate | Likely Soluble | Data not readily available |

| Alcohols | Methanol, Ethanol | Reacts to form urethanes | Miscible with alcohol (reacts)[3] |

| Water | Water | Hydrolyzes[1][2] | Hydrolyzes rapidly[3] |

| Non-polar Aliphatics | Kerosene, Hexane | Likely Soluble | Soluble in kerosene[3] |

Experimental Protocol for Solubility Determination

While direct solubility measurement can be complicated by the reactivity of the isocyanate group, a common industrial practice for handling isocyanates involves titration to determine the isocyanate content (%NCO). This procedure inherently requires the dissolution of the sample in a suitable solvent, indirectly confirming solubility and providing a framework for a more formal solubility study. The following is a generalized protocol based on standard titration methods for isocyanates.[4][5][6]

Objective: To determine the solubility of this compound in a given anhydrous organic solvent.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., toluene, acetone)

-

Di-n-butylamine solution (in a non-reactive solvent like toluene)

-

Standardized hydrochloric acid (HCl) solution

-

Indicator solution or potentiometric titrator

-

Glassware: Erlenmeyer flasks, burette, pipettes

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Solvent Preparation: Ensure the chosen solvent is anhydrous, as water will react with the isocyanate.

-

Sample Preparation: Accurately weigh a known amount of this compound and add it to a known volume of the anhydrous solvent in an Erlenmeyer flask.

-

Dissolution: Stir the mixture at a constant temperature until the solid is completely dissolved. If the solid does not dissolve, incrementally add more solvent until dissolution is achieved, carefully recording the total volume of solvent used.

-

Reaction with Amine: Add a known excess of di-n-butylamine solution to the dissolved isocyanate. The amine will react with the isocyanate group.

-

Back Titration: Titrate the unreacted (excess) di-n-butylamine with the standardized hydrochloric acid solution to a potentiometric endpoint or until a color change is observed with an indicator.[4][5]

-

Blank Determination: Perform a blank titration under the same conditions without the isocyanate sample to determine the initial amount of di-n-butylamine.[5]

-

Calculation: The amount of isocyanate that was dissolved in the solvent can be calculated from the difference in the titration volumes for the sample and the blank. The solubility can then be expressed in terms of g/100mL or mol/L.

Visualizing the Workflow

The logical progression for assessing the solubility of an aromatic isocyanate can be visualized as follows:

Caption: Logical workflow for determining the solubility of this compound.

References

- 1. This compound | 54132-75-1 [chemicalbook.com]

- 2. store.p212121.com [store.p212121.com]

- 3. Table 4-2, Physical and Chemical Properties of Toluene Diisocyanate and Methylenediphenyl Diisocyanatea - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. xylem.com [xylem.com]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. hiranuma.com [hiranuma.com]

An In-depth Technical Guide to the Reaction Mechanism of 3,5-Dimethylphenyl Isocyanate with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 3,5-dimethylphenyl isocyanate and various amines. It covers the core reaction pathway, kinetic data, substituent effects, and detailed experimental protocols relevant to the synthesis of substituted ureas, which are crucial scaffolds in medicinal chemistry and materials science.

Introduction

The reaction of isocyanates with primary and secondary amines to form substituted ureas is a fundamental and highly efficient transformation in organic chemistry. This reaction is characterized by its speed, high yield, and broad substrate scope. This compound is an aromatic isocyanate whose reactivity is modulated by the electronic and steric effects of the two methyl substituents on the phenyl ring. Understanding its reaction mechanism is critical for controlling reaction outcomes and designing novel molecules in drug discovery and polymer chemistry.

Core Reaction Mechanism

The generally accepted mechanism for the reaction between an isocyanate and an amine is a two-step nucleophilic addition process.[1]

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine attacking the highly electrophilic carbon atom of the isocyanate group (-N=C=O).[1][2] This electrophilicity is due to the resonance structure of the isocyanate, which places a partial positive charge on the central carbon.[1] This initial attack forms a transient, zwitterionic tetrahedral intermediate.

-

Proton Transfer: The intermediate is unstable and rapidly undergoes an intramolecular or intermolecular proton transfer from the positively charged nitrogen atom to the negatively charged oxygen atom. This step results in the formation of the stable N,N'-disubstituted urea (B33335) product.[1]

The reaction is typically very fast and often does not require catalysis, especially with aliphatic amines.[2] The overall reaction is exothermic.

// Reactants Node Reactants [ label=<

This compound + Primary Amine (R'-NCO + R-NH2)

> fillcolor="#F1F3F4", fontcolor="#202124" ];

// Intermediate Node Intermediate [ label=<

Zwitterionic Intermediate [R'-N--C(=O+)-NH2+-R]

> fillcolor="#FBBC05", fontcolor="#202124" ];

// Product Node Product [ label=<

N,N'-Disubstituted Urea [R'-NH-C(=O)-NH-R]

> fillcolor="#34A853", fontcolor="#FFFFFF" ];

// Edges Reactants -> Intermediate [label=" Nucleophilic Attack ", color="#4285F4", fontcolor="#4285F4"]; Intermediate -> Product [label=" Proton Transfer ", color="#EA4335", fontcolor="#EA4335"]; } caption: "Figure 1. Reaction Mechanism of this compound with a Primary Amine"

Substituent Effects

The reactivity of aryl isocyanates is significantly influenced by the electronic nature of the substituents on the aromatic ring.

-

Electron-donating groups (EDG) , such as the two methyl groups in this compound, decrease the electrophilicity of the isocyanate carbon. This is because they donate electron density to the ring, which slightly destabilizes the partial positive charge on the carbon, thus reducing the isocyanate's reactivity compared to unsubstituted phenyl isocyanate.[1][2]

-

Electron-withdrawing groups (EWG) have the opposite effect, increasing the electrophilicity of the carbon and enhancing the reaction rate.[1]

-

Steric Hindrance: Substituents in the ortho position to the isocyanate group can sterically hinder the approach of the nucleophilic amine, significantly reducing the reaction rate.[2] The meta-position of the methyl groups in this compound results in minimal steric hindrance.

Quantitative Data and Reaction Kinetics

Table 1: Relative Reactivity of Nucleophiles with Isocyanates

| Nucleophile Type | Relative Reactivity | Catalysis Required? |

|---|---|---|

| Aliphatic Amines | Very High | No |

| Aromatic Amines | High | No |

| Primary Alcohols | Moderate | Yes (often) |

| Water | Moderate | Yes (often) |

| Thiols | Low to Moderate | Yes (often) |

This table is a generalized summary based on established principles of isocyanate chemistry.[2][4]

Table 2: Factors Influencing Reaction Rate

| Factor | Effect on Rate | Rationale |

|---|---|---|

| Amine Basicity | Increased basicity generally increases the rate. | More basic amines are more nucleophilic. Aliphatic amines are more basic and reactive than aromatic amines.[2] |

| Solvent Polarity | Polar, aprotic solvents can accelerate the rate. | Solvents capable of hydrogen bonding can solvate the amine, potentially decreasing its nucleophilicity. Strong ionizing solvents can facilitate the reaction.[4] |

| Temperature | Increasing temperature increases the rate. | Follows standard Arrhenius behavior. |

| Catalysts | Tertiary amines or organometallic compounds can catalyze the reaction, though it's rarely needed for amine nucleophiles.[2][5] | Catalysts can activate the isocyanate or the nucleophile. |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of ureas from this compound and for monitoring the reaction kinetics.

General Protocol for Urea Synthesis

This procedure is adapted from general methods for the synthesis of aryl ureas from aryl isocyanates.[6][7]

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

All preparations should be conducted under moisture-free conditions as isocyanates react with water.[6]

-

Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

To this stirred solution, add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.

-

The reaction is often exothermic. If necessary, the flask can be cooled in an ice bath.

-

Allow the reaction mixture to stir at room temperature for 1-3 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).[6]

-

Upon completion, the urea product often precipitates from the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Protocol for Kinetic Analysis by Spectroscopy

The kinetics of the reaction can be monitored using in situ FT-IR spectroscopy by tracking the disappearance of the isocyanate peak or by UV-Vis spectroscopy if the reactants or products have a suitable chromophore. An alternative method involves quenching aliquots and using HPLC.[8][9]

Materials:

-

FT-IR spectrometer with a heated transmission cell or ATR probe

-

Reactants (this compound and amine)

-

Anhydrous, IR-transparent solvent (e.g., toluene, chloroform)

-

Syringes for reactant injection

Procedure:

-

Prepare stock solutions of this compound and the amine in the anhydrous solvent of known concentrations.

-

Equilibrate the solvent in the reaction vessel (or IR cell) to the desired temperature (e.g., 25 °C).

-

Record a background spectrum of the solvent at the reaction temperature.

-

Inject the known amounts of the reactant solutions into the vessel to initiate the reaction.

-

Immediately begin collecting IR spectra at regular time intervals.

-

Determine the concentration of the isocyanate at each time point by measuring the absorbance of its characteristic peak (~2266 cm⁻¹) and applying the Beer-Lambert law (A = εbc).[6]

-

Plot the concentration of the isocyanate versus time to determine the reaction rate and rate constants.

Conclusion

The reaction of this compound with amines is a robust and predictable nucleophilic addition that proceeds rapidly to form substituted ureas. The reactivity is primarily governed by the nucleophilicity of the amine, with the electron-donating methyl groups on the isocyanate slightly attenuating its reactivity compared to unsubstituted aryl isocyanates. The reaction's efficiency and simplicity make it a cornerstone for synthesizing a wide array of molecules for pharmaceutical and material applications.

References

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. poliuretanos.net [poliuretanos.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 3,5-Dimethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3,5-Dimethylphenyl isocyanate (also known as 3,5-xylyl isocyanate). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information on the general thermal behavior of aromatic isocyanates and outlines the requisite experimental protocols for a thorough thermal hazard assessment.

Introduction to this compound and its Thermal Stability

This compound is an aromatic monoisocyanate used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and chiral stationary phases for chromatography.[1] The isocyanate functional group (-N=C=O) is highly reactive, making it susceptible to thermal decomposition, which can lead to hazardous situations such as rapid pressure buildup and the release of toxic fumes. Therefore, a thorough understanding of its thermal stability is critical for safe handling, storage, and process design.

Safety Data Sheets (SDS) for this compound indicate that it is stable under standard room temperature conditions. However, they also caution that the compound is sensitive to heat and moisture.[2] At elevated temperatures, isocyanates can undergo self-polymerization, which is an exothermic process that can lead to a runaway reaction.[3]

General Thermal Properties of Aromatic Isocyanates

The thermal stability of aromatic isocyanates is influenced by factors such as the nature and position of substituents on the aromatic ring, the presence of catalysts, and the storage atmosphere. The following table summarizes the general thermal stability characteristics applicable to aromatic isocyanates like this compound.

| Property | General Characteristics for Aromatic Isocyanates |

| Decomposition Onset | Typically, thermal decomposition for aromatic isocyanates begins to be significant at temperatures above 160-180°C.[3] However, exothermic activity may be detected at lower temperatures by sensitive techniques like DSC. |

| Hazardous Decomposition Products | Upon thermal decomposition, aromatic isocyanates can release toxic gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN).[4] |

| Exothermic Polymerization | A primary thermal hazard is uncontrolled, exothermic polymerization (trimerization to form isocyanurates). This can be initiated by heat or contaminants and can lead to a thermal runaway. |

| Incompatibilities | Isocyanates are incompatible with water, alcohols, amines, acids, and strong bases, which can catalyze decomposition or lead to vigorous reactions. |

| Storage Conditions | Should be stored in a cool, dry, well-ventilated area, away from heat sources and incompatible materials. Inert atmosphere (e.g., nitrogen) is often recommended for long-term storage to prevent moisture contamination.[5] |

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, a combination of thermo-analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is essential.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition and to identify the temperature ranges of mass loss events.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as dry nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: A linear heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 500-600 °C).[6]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which maximum rates of mass loss occur (from the derivative of the TGA curve, DTG).

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect exothermic and endothermic transitions, such as melting, crystallization, and decomposition, and to quantify the heat of these transitions.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or high-pressure stainless steel to contain any pressure generated).

-

Reference: An empty, hermetically sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas like nitrogen.

-

Heating Program: A linear heating rate, typically in the range of 2-10 °C/min, is applied from a sub-ambient temperature (e.g., -20 °C) to a temperature beyond the decomposition point (e.g., 350-400 °C).[7]

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the onset temperature of any exothermic events, which would indicate the potential for a thermal runaway reaction. The enthalpy (ΔH) of these transitions can also be calculated.

Visualizing Thermal Decomposition and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the potential thermal decomposition pathways for aromatic isocyanates and a general workflow for their thermal stability assessment.

Caption: Potential thermal decomposition pathways for an aromatic isocyanate.

Caption: Experimental workflow for assessing thermal stability.

Safety Considerations and Conclusions

It is imperative that researchers and drug development professionals conduct thorough thermal stability testing, following protocols similar to those outlined in this guide, before scaling up reactions or processes involving this compound. The data obtained from TGA and DSC analyses will enable the establishment of safe operating temperatures and emergency relief system design, ensuring the safety of personnel and facilities.

References

- 1. mdpi.com [mdpi.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. canbipharm.com [canbipharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dimethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 3,5-Dimethylphenyl isocyanate, a key reagent in synthetic chemistry, particularly in the development of materials for chiral separations.

Core Molecular and Physical Properties

This compound, also known as 1-isocyanato-3,5-dimethylbenzene, is an aromatic isocyanate compound. Its fundamental properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₉H₉NO | [1][2][3] |

| Molecular Weight | 147.17 g/mol | [2] |

| CAS Number | 54132-75-1 | [1][2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [3][4] |

| Density | 1.045 g/mL at 25 °C | [1][5] |

| Boiling Point | 205 °C | [1] |

| Flash Point | 83-84 °C (181-183.2 °F) | [1] |

| Refractive Index | ~1.528 at 20 °C | [1][5] |

| Solubility | Hydrolyzes in water | [1][5] |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved via the phosgenation of 3,5-dimethylaniline (B87155). Modern methods often substitute traditional phosgene (B1210022) gas with safer alternatives like triphosgene (B27547) (solid phosgene).[6][7]

Detailed Methodology: Synthesis using Triphosgene [6]

-

Reaction Setup: To a stirred solution of triphosgene (e.g., 22 mmol) in a suitable solvent such as dichloromethane (B109758) (DCM, 50 mL), a solution of 3,5-dimethylaniline (e.g., 20 mmol) in DCM (10 mL) is added dropwise. The reaction is typically initiated at a low temperature.

-

Temperature Control: After the initial addition, the mixture is cooled to approximately -35 °C.

-

Base Addition: A base, such as triethylamine (B128534) (Et₃N, e.g., 6 mL), is added dropwise to the cooled mixture to neutralize the HCl byproduct generated during the reaction.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature slowly and is stirred for a period of 2-4 hours to ensure complete conversion.[6][7]

-

Workup and Isolation: The solvent is removed under vacuum. The resulting residue is then purified, typically by distillation under reduced pressure, to yield this compound as a liquid.[6][7]

Note: Isocyanate synthesis involves toxic reagents and byproducts; all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Primary Application: Chiral Chromatography

A significant application for this compound is in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC).[5][8] The isocyanate group readily reacts with hydroxyl groups on polysaccharide backbones (like cellulose (B213188) or amylose) or cyclodextrins that have been coated onto a silica (B1680970) support.[8] This derivatization creates a chiral environment, enabling the separation of enantiomers, which is a critical process in drug development and quality control.

The workflow for a researcher utilizing this compound for CSP development is illustrated below.

Caption: Workflow for developing a chiral stationary phase using this compound.

References

- 1. store.p212121.com [store.p212121.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 54132-75-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 54132-75-1 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cellulose Tris(3,5-dimethylphenylcarbamate)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Cellulose (B213188) Tris(3,5-dimethylphenylcarbamate) (CDMPC), a key chiral stationary phase (CSP) used in high-performance liquid chromatography (HPLC) for the separation of enantiomers. The protocols are based on established methods, including the use of traditional organic solvents and a more modern approach utilizing ionic liquids.

Overview and Chemical Reaction

Cellulose Tris(3,5-dimethylphenylcarbamate) is synthesized by the reaction of the hydroxyl groups of cellulose with an excess of 3,5-dimethylphenyl isocyanate. This reaction results in the formation of carbamate (B1207046) linkages, functionalizing the cellulose backbone with chiral selectors that enable enantiomeric recognition.

Reaction Scheme:

Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from two primary synthesis protocols for CDMPC, allowing for easy comparison of reaction conditions and components.

| Parameter | Protocol 1: Pyridine (B92270) Solvent Method[1] | Protocol 2: Ionic Liquid (AmimCl) Method[2] |

| Cellulose Source | Microcrystalline Cellulose | Microcrystalline Cellulose |

| Cellulose Amount | Not specified (oligomers used) | 1.00 g |

| Solvent | Anhydrous Pyridine | 1-allyl-3-methyl-imidazolium chloride (AmimCl) |

| Solvent Volume | Sufficient to dissolve cellulose | 34.00 g |

| Reagent | This compound | This compound |

| Reagent Amount | 1.3-1.5 molar equivalents to hydroxyl groups | 10.00 mL |

| Reaction Temperature | 80 °C | 90 °C for dissolution, then reflux |

| Reaction Time | Not specified | 48 hours |

| Precipitation Solvent | Methanol (B129727) | Methanol |

| Precipitation Volume | Not specified | 800 mL |

| Washing Solvent | Methanol | Methanol (200 mL) |

| Drying Conditions | Vacuum | 80 °C under vacuum for 12 hours |

Detailed Experimental Protocols

Protocol 1: Synthesis of CDMPC using Pyridine as a Solvent[1]

This protocol describes a common method for the synthesis of CDMPC using pyridine to dissolve the cellulose and facilitate the reaction.

Materials:

-

Microcrystalline cellulose (or cellulose oligomers)

-

Anhydrous pyridine

-

This compound

-

Methanol

-

Nitrogen gas supply

-

Two-necked flask

-

Magnetic stirrer and heating mantle

-

Vacuum drying oven

Procedure:

-

Cellulose Preparation: Place the microcrystalline cellulose in a two-necked flask and dry under vacuum for several hours to remove any residual moisture.

-

Dissolution: Add anhydrous pyridine to the flask to completely dissolve the cellulose under a nitrogen atmosphere.

-

Reaction: Heat the mixture to 80 °C with stirring. Once the temperature is stable, add an excess of this compound (1.3-1.5 equivalents relative to the hydroxyl groups of cellulose) to the reaction mixture.

-

Reaction Completion: Allow the reaction to proceed under stirring at 80 °C. The reaction time may vary depending on the degree of polymerization of the cellulose.

-

Precipitation: After the reaction is complete, cool the solution to room temperature. Precipitate the product by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Washing and Filtration: Collect the precipitate by filtration and wash it thoroughly with methanol to remove unreacted reagents and pyridine.

-

Drying: Dry the final product, Cellulose Tris(3,5-dimethylphenylcarbamate), in a vacuum oven.

Protocol 2: "Green" Synthesis of CDMPC using an Ionic Liquid[2]

This protocol presents an environmentally friendlier approach using the ionic liquid 1-allyl-3-methyl-imidazolium chloride (AmimCl) as the solvent.[2]

Materials:

-

Microcrystalline cellulose, dried

-

1-allyl-3-methyl-imidazolium chloride (AmimCl)

-

This compound

-

Methanol

-

Nitrogen gas supply

-

100 mL three-neck flask

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Vacuum drying oven

Procedure:

-

Cellulose Dissolution: In a 100 mL three-neck flask, add 1.00 g of dry microcrystalline cellulose to 34.00 g of AmimCl.

-

Heating for Dissolution: Heat the mixture to 90 °C and stir for 3 hours under a nitrogen atmosphere until the cellulose is completely dissolved.[2]

-

Addition of Reagent: Add 10.00 mL of this compound to the solution.

-

Reflux: Heat the solution to reflux and maintain for 48 hours under a nitrogen atmosphere.[2]

-

Precipitation: Cool the reaction mixture to room temperature and pour it into 800 mL of methanol to precipitate the product.

-

Washing: Wash the precipitate with an additional 200 mL of methanol.

-

Drying: Collect the solid product and dry it for 12 hours at 80 °C under vacuum.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Cellulose Tris(3,5-dimethylphenylcarbamate).

References

Application Note: Preparation and Use of a Polysaccharide-Based Chiral Stationary Phase Derivatized with 3,5-Dimethylphenyl Isocyanate

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Enantiomeric separation is a critical process in the pharmaceutical and chemical industries due to the different pharmacological or toxicological effects of enantiomers. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most powerful and widely used techniques for this purpose. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and excellent chiral recognition capabilities for a wide range of racemic compounds.[1][2]

This document provides a detailed protocol for the preparation of a chiral stationary phase by derivatizing a polysaccharide (cellulose) with 3,5-dimethylphenyl isocyanate to form cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC), followed by coating it onto a silica (B1680970) support.[3][4] This type of CSP is renowned for its high chiral recognition ability.[5]

2. Principle of Chiral Recognition

The enantioselective properties of polysaccharide-based CSPs arise from the highly ordered, three-dimensional structure of the polysaccharide derivatives. The chiral recognition mechanism involves a combination of intermolecular interactions between the analyte and the chiral selector, including:

-

Hydrogen Bonding: Occurs between the polar groups on the analyte and the carbamate (B1207046) groups of the CSP.

-

π-π Interactions: Involve the aromatic phenyl groups of the CSP and any aromatic moieties on the analyte.

-

Steric Hindrance (Inclusion): The chiral grooves and cavities formed by the helical structure of the polysaccharide derivative create a sterically constrained environment, allowing for differential fitting of the enantiomers.[6][7]

The combination of these interactions leads to the formation of transient diastereomeric complexes with different stability constants for each enantiomer, resulting in different retention times and enabling their separation.

3. Experimental Protocols

Protocol 1: Synthesis of Chiral Selector - Cellulose Tris(3,5-dimethylphenylcarbamate) (CDMPC)

This protocol describes a homogeneous phase synthesis using an ionic liquid, which acts as a "green" solvent for cellulose.[3]

Materials:

-

Microcrystalline cellulose, dried under vacuum

-

This compound

-

1-Allyl-3-methylimidazolium chloride (AmimCl), ionic liquid

-

Methanol (B129727), HPLC grade

-

Nitrogen gas (N₂)

Equipment:

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Vacuum oven

Procedure:

-

Add 1.00 g of dry microcrystalline cellulose to 34.00 g of the ionic liquid (AmimCl) in the three-neck flask.[3]

-

Heat the mixture to 90°C and stir for 3 hours under a nitrogen atmosphere to completely dissolve the cellulose.[3]

-

To the clear, viscous solution, add 10.00 mL of this compound.[3]

-

Increase the temperature to reflux and maintain the reaction for 48 hours under a continuous nitrogen blanket.[3]

-

After 48 hours, cool the reaction mixture to room temperature.

-

Precipitate the product by slowly adding the reaction mixture to 800 mL of methanol with vigorous stirring.

-

Collect the white precipitate by filtration.

-

Wash the precipitate thoroughly with an additional 200 mL of methanol to remove any unreacted reagents and ionic liquid.[3]

-

Dry the final product, cellulose tris(3,5-dimethylphenylcarbamate), in a vacuum oven at 80°C for 12 hours.[3]

Protocol 2: Preparation of the Coated Chiral Stationary Phase

This protocol details the coating of the synthesized CDMPC onto a silica gel support. The resulting CSP is a "coated" type, where the chiral polymer is physically adsorbed onto the silica surface.[4][8]

Materials:

-

Synthesized Cellulose Tris(3,5-dimethylphenylcarbamate) (CDMPC)

-

3-Aminopropylated silica gel (5 µm particle size)

-

Tetrahydrofuran (THF), HPLC grade

Equipment:

-

Rotary evaporator

-

Beaker

-

Ultrasonic bath

Procedure:

-

Prepare a coating solution by dissolving the dried CDMPC in THF. The concentration will depend on the desired coating amount, typically around 20% by weight relative to the silica gel.[9]

-

Weigh the desired amount of 3-aminopropylated silica gel and place it in a round-bottom flask.

-

Add the CDMPC/THF solution to the silica gel, ensuring the silica is fully suspended.

-

Gently sonicate the mixture for 10-15 minutes to ensure a uniform slurry and break up any agglomerates.

-

Slowly remove the solvent under reduced pressure using a rotary evaporator. This "evaporation method" has been shown to produce a CSP with good efficiency and resolution.[10]

-

Once the coated silica appears as a dry, free-flowing powder, continue to dry it in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours to remove all residual solvent.

Protocol 3: HPLC Column Packing

The most common method for packing analytical HPLC columns is the slurry packing technique, which ensures a uniform and stable packed bed.[11]

Materials:

-

Prepared CDMPC-coated silica gel

-

Slurry solvent (e.g., a mixture of hexane (B92381) and isopropanol)

-

Pushing solvent (e.g., isopropanol)

-

Empty stainless steel HPLC column (e.g., 250 x 4.6 mm)

Equipment:

-

High-pressure column packing pump

-

Slurry reservoir

-

Ultrasonic bath

Procedure:

-

Prepare a slurry by suspending the dried CSP in the chosen slurry solvent. The concentration is typically 10-20% (w/v).[12]

-

Thoroughly degas the slurry using an ultrasonic bath.

-

Attach the empty HPLC column to the slurry reservoir.

-

Pour the slurry into the reservoir and connect it to the high-pressure packing pump.

-

Begin pumping the pushing solvent through the reservoir at a high pressure (e.g., 5000-7000 psi) to rapidly pack the slurry into the column.[13]

-

Maintain the pressure until several column volumes of the pushing solvent have passed through and the pressure has stabilized.

-

Carefully disconnect the pump and column. Clean the column ends and attach the end fittings.

-

Equilibrate the newly packed column with the desired mobile phase before use.

4. Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the preparation and application of the chiral stationary phase.

Diagram 1: Synthesis of the Chiral Selector (CDMPC)

Caption: Workflow for the synthesis of cellulose tris(3,5-dimethylphenylcarbamate).

Diagram 2: Overall CSP Preparation and Application Workflow

Caption: From synthesis to application: the chiral stationary phase workflow.

5. Application Data and Performance

The performance of CSPs based on cellulose tris(3,5-dimethylphenylcarbamate) (often designated with the suffix "-OD") is well-documented. The table below summarizes typical performance data for the enantiomeric separation of various compounds on a Chiralcel OD-H column (25 cm x 4.6 mm, 5 µm), which utilizes this chiral selector.

| Analyte | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k'₁ | α (Separation Factor) | Rs (Resolution) | Reference |

| Fluoxetine (B1211875) | Hexane/Isopropanol/DEA (98/2/0.2) | 1.0 | Ambient | 2.13 | 1.25 | 1.60 | [14] |

| Metalaxyl | n-Hexane/Ethanol (90/10) | 1.0 | 25 | - | 1.29 | 1.73 | [3][15] |

| Diniconazole | n-Hexane/Isopropanol (90/10) | 1.0 | 25 | - | 1.21 | 1.56 | [3][15] |

| Hexaconazole | n-Hexane/Isopropanol (90/10) | 1.0 | 25 | - | 1.13 | 1.18 | [3][15] |